molecular formula C21H25NO11 B12104974 4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl--D-glucuronide, Methyl Ester

4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl--D-glucuronide, Methyl Ester

Cat. No.: B12104974
M. Wt: 467.4 g/mol
InChI Key: CGFRFKWGBUUPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl–D-glucuronide, Methyl Ester is a synthetic compound used primarily in research settings. It is an intermediate in the synthesis of labeled acetaminophen metabolites . The compound has a molecular formula of C21H22D3NO11 and a molecular weight of 470.44 .

Preparation Methods

The synthesis of 4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl–D-glucuronide, Methyl Ester involves multiple stepsThe reaction conditions often require the use of acetic anhydride and a base such as pyridine

Chemical Reactions Analysis

4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl–D-glucuronide, Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl–D-glucuronide, Methyl Ester involves its role as an intermediate in metabolic pathways. It interacts with various enzymes involved in the metabolism of acetaminophen, facilitating the formation of labeled metabolites . The molecular targets and pathways include glucuronidation processes mediated by UDP-glucuronosyltransferases.

Properties

IUPAC Name

methyl 6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFRFKWGBUUPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.